Cas no 24688-36-6 (4(3H)-Quinazolinone, 2-methyl-6-nitro-)

4(3H)-Quinazolinone, 2-methyl-6-nitro- is a versatile organic compound with significant applications in medicinal chemistry. This compound exhibits a unique 4(3H)-quinazolinone core, which enhances its pharmacological activity. The 2-methyl group and 6-nitro substituents contribute to its distinct chemical properties, making it suitable for the synthesis of various pharmaceutical agents. Its potential for drug discovery and development underscores its value in the chemical industry.
4(3H)-Quinazolinone, 2-methyl-6-nitro- structure
24688-36-6 structure
Product Name:4(3H)-Quinazolinone, 2-methyl-6-nitro-
CAS No:24688-36-6
MF:C9H7N3O3
MW:205.170181512833
CID:291388
PubChem ID:135408800
Update Time:2025-07-23

4(3H)-Quinazolinone, 2-methyl-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone, 2-methyl-6-nitro-
    • 2-methyl-6-nitro-1H-quinazolin-4-one
    • 2-methyl-6-nitro-4(3H)-Quinazolinone
    • 2-Methyl-6-nitro-3H-chinazolin-4-on
    • 2-methyl-6-nitro-3H-quinazolin-4-one
    • 2-methyl-6-nitroquinazolin-4(1h)-one
    • 2-methyl-6-nitroquinazolin-4(3H)-one
    • 2-methyl-6-nitro-quinazoline-4-one
    • 6-Nitro-2-methyl-quinazoline-4(3H)-one
    • SR-01000084231-1
    • EU-0014404
    • SR-01000084231
    • 2-methyl-6-nitro-4-quinazolone
    • TQP0790
    • NSC-14719
    • 2-methyl-6-nitro-quinazoline-4(3H)-one
    • NSC14719
    • AS-36401
    • AKOS001669336
    • VZHXAPYAFDFUSD-UHFFFAOYSA-N
    • 24688-36-6
    • CS-0206489
    • 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one
    • DTXSID70279948
    • SCHEMBL2257236
    • 2-Methyl-6-nitro-4-oxoquinazoline
    • FT-0731149
    • MFCD00473717
    • DA-07727
    • STL036724
    • Inchi: 1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13)
    • InChI Key: VZHXAPYAFDFUSD-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2N=C(C)N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 205.04900
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 87.3Ų

Experimental Properties

  • PSA: 91.57000
  • LogP: 1.66290

4(3H)-Quinazolinone, 2-methyl-6-nitro- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4(3H)-Quinazolinone, 2-methyl-6-nitro-

Introduction to 4(3H)-Quinazolinone, 2-methyl-6-nitro- (CAS No. 24688-36-6)

4(3H)-Quinazolinone, 2-methyl-6-nitro-, identified by the chemical identifier CAS No. 24688-36-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule belongs to the quinazolinone class, a scaffold that has garnered considerable attention due to its diverse biological activities and structural versatility. The presence of a nitro group at the 6-position and a methyl substituent at the 2-position introduces unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The quinazolinone core is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which serves as a privileged structure in medicinal chemistry. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal platform for designing molecules with targeted biological effects. Specifically, 4(3H)-Quinazolinone, 2-methyl-6-nitro- has been extensively studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its incorporation into complex drug candidates. The nitro group at the 6-position not only influences the electronic distribution of the molecule but also serves as a handle for further functionalization through reduction or condensation reactions. This flexibility is particularly useful in medicinal chemistry, where structural modifications can fine-tune biological activity.

In the context of drug discovery, 4(3H)-Quinazolinone, 2-methyl-6-nitro- has been explored as a precursor for more sophisticated derivatives. For instance, its nitro group can be reduced to an amine, which can then undergo further derivatization to yield bioactive molecules with enhanced potency and selectivity. Such transformations are crucial in optimizing lead compounds for clinical development.

The biological significance of this compound has been underscored by several recent studies. Researchers have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent. Additionally, its antimicrobial properties have been investigated, revealing promising activity against certain resistant bacterial strains. These findings underscore the importance of 4(3H)-Quinazolinone, 2-methyl-6-nitro- as a building block in the quest for novel therapeutics.

The synthesis of 4(3H)-Quinazolinone, 2-methyl-6-nitro- typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of anthranilic acid derivatives with urea or thiourea derivatives under acidic conditions, followed by nitration and methylation to introduce the characteristic functional groups. These synthetic routes have been optimized to ensure high yields and purity, making them suitable for industrial-scale production.

The structural features of 4(3H)-Quinazolinone, 2-methyl-6-nitro- also make it an attractive candidate for computational studies. Molecular modeling techniques have been employed to understand its binding interactions with biological targets at the atomic level. Such insights are invaluable for rational drug design, allowing chemists to predict and modify properties such as binding affinity and metabolic stability.

Furthermore, the environmental and safety considerations associated with handling this compound are important. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure.

The role of 4(3H)-Quinazolinone, 2-methyl-6-nitro- in academic research continues to evolve, driven by ongoing investigations into its pharmacological profile and synthetic utility. Collaborative efforts between chemists and biologists are essential in unlocking its full potential as a pharmacophore for next-generation drugs. As our understanding of molecular interactions deepens, so too does the promise of this versatile scaffold.

In conclusion,4(3H)-Quinazolinone, 2-methyl-6-nitro- (CAS No. 24688-36-6) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with therapeutic relevance. Its unique combination of functional groups and synthetic accessibility positions it as a cornerstone in modern drug discovery efforts. Continued exploration into its properties and applications will undoubtedly yield further breakthroughs in pharmaceutical science.

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